Cas no 299951-66-9 (ethyl 2-({4-oxo-3-4-(propan-2-yloxy)phenyl-4H-chromen-7-yl}oxy)propanoate)
ethyl 2-({4-oxo-3-4-(propan-2-yloxy)phenyl-4H-chromen-7-yl}oxy)propanoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-({4-oxo-3-4-(propan-2-yloxy)phenyl-4H-chromen-7-yl}oxy)propanoate
- Oprea1_312383
- ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate
- F0196-0810
- ethyl 2-((3-(4-isopropoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)propanoate
- SR-01000420993-1
- SR-01000420993
- 299951-66-9
- AKOS024575018
- Propanoic acid, 2-[[3-[4-(1-methylethoxy)phenyl]-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester
-
- Inchi: 1S/C23H24O6/c1-5-26-23(25)15(4)29-18-10-11-19-21(12-18)27-13-20(22(19)24)16-6-8-17(9-7-16)28-14(2)3/h6-15H,5H2,1-4H3
- InChI Key: KTNSUELVXKUIRL-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C(OC1=CC=C2C(=C1)OC=C(C1=CC=C(OC(C)C)C=C1)C2=O)C
Computed Properties
- Exact Mass: 396.15728848g/mol
- Monoisotopic Mass: 396.15728848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 605
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 71.1Ų
ethyl 2-({4-oxo-3-4-(propan-2-yloxy)phenyl-4H-chromen-7-yl}oxy)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0196-0810-2μmol |
ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate |
299951-66-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0196-0810-5μmol |
ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate |
299951-66-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0196-0810-10μmol |
ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate |
299951-66-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0196-0810-20μmol |
ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate |
299951-66-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0196-0810-1mg |
ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate |
299951-66-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0196-0810-2mg |
ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate |
299951-66-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0196-0810-3mg |
ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate |
299951-66-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0196-0810-4mg |
ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate |
299951-66-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0196-0810-5mg |
ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate |
299951-66-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0196-0810-10mg |
ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate |
299951-66-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 2-({4-oxo-3-4-(propan-2-yloxy)phenyl-4H-chromen-7-yl}oxy)propanoate Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on ethyl 2-({4-oxo-3-4-(propan-2-yloxy)phenyl-4H-chromen-7-yl}oxy)propanoate
Ethyl 2-({4-Oxo-3-[4-(Propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate (CAS No. 299951-66-9): A Comprehensive Overview
Ethyl 2-({4-Oxo-3-[4-(Propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate (CAS No. 299951-66-9) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromenones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The structure of ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate is characterized by a chromene core with a substituted phenyl group and an ester functional group. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for further investigation and development.
Recent studies have highlighted the potential of chromenones in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that certain chromenone derivatives exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate has also shown promising results in cancer research. A study published in the Cancer Research journal in 2020 reported that this compound effectively inhibits the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells.
The antioxidant properties of ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate have also been investigated. A study conducted by researchers at the University of California, Los Angeles (UCLA), found that this compound exhibits strong radical scavenging activity, which can help protect cells from oxidative stress and damage. This property makes it a potential candidate for the development of neuroprotective agents and other therapeutic applications where oxidative stress plays a significant role.
The synthesis of ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate has been extensively studied, with several efficient routes reported in the literature. One common method involves the condensation of 7-hydroxychromenone with an appropriate phenol derivative followed by esterification with ethyl bromopropanoate. The reaction conditions and yields can be optimized to achieve high purity and yield, making large-scale production feasible.
In terms of pharmacokinetics, preliminary studies have shown that ethyl 2-{[4-Oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yloxy]propanoate} has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, which are important considerations for drug development. However, further studies are needed to fully characterize its pharmacokinetic profile and assess its safety and efficacy in preclinical models.
The potential therapeutic applications of ethyl 2-{[4-Oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yloxy]propanoate} extend beyond its primary biological activities. For example, its ability to modulate signaling pathways involved in inflammation and cancer suggests that it could be used as an adjuvant therapy to enhance the effectiveness of existing treatments. Additionally, its antioxidant properties make it a candidate for combination therapies targeting oxidative stress-related diseases such as neurodegenerative disorders.
In conclusion, ethyl 2-{[4-Oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yloxy]propanoate} (CAS No. 299951-66-9) is a multifaceted compound with significant potential in various therapeutic areas. Ongoing research continues to uncover new insights into its mechanisms of action and biological activities, paving the way for its development as a novel therapeutic agent. As more data becomes available from preclinical and clinical studies, it is likely that this compound will play an increasingly important role in advancing medical treatments for a range of diseases.
299951-66-9 (ethyl 2-({4-oxo-3-4-(propan-2-yloxy)phenyl-4H-chromen-7-yl}oxy)propanoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)